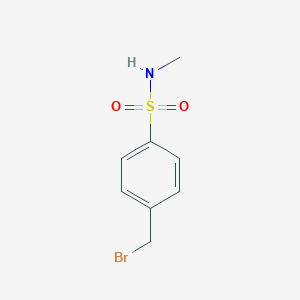

4-(Bromomethyl)-N-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYWHBSSCUIMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434249 | |

| Record name | 4-(Bromomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148459-00-1 | |

| Record name | 4-(Bromomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Bromomethyl)-N-methylbenzenesulfonamide CAS number and properties

An In-Depth Technical Guide to 4-(Bromomethyl)-N-methylbenzenesulfonamide

Introduction

This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Its structure incorporates a reactive bromomethyl group, an effective alkylating agent, and an N-methylbenzenesulfonamide moiety, a common pharmacophore found in a wide array of therapeutic agents. This unique combination makes it a versatile synthetic intermediate for the construction of complex molecules and a valuable building block in drug discovery programs. The sulfonamide group, in particular, has been a cornerstone of medicinal chemistry for decades, renowned for its role in antibiotics, diuretics, and anticancer agents.[1] This guide provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research. This compound is a solid at room temperature and requires specific storage conditions to maintain its stability.[2][3]

| Property | Value | Reference |

| CAS Number | 148459-00-1 | [2][3] |

| Molecular Formula | C₈H₁₀BrNO₂S | [2][3] |

| Molecular Weight | 264.14 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 358.2 ± 44.0 °C (Predicted) | [2] |

| Density | 1.558 g/cm³ (Predicted) | [2] |

| pKa | 11.29 ± 0.30 (Predicted) | [2] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [3] |

Synthesis and Reaction Mechanism

The synthesis of sulfonamides is a well-established transformation in organic chemistry, typically achieved through the reaction of a sulfonyl halide with a primary or secondary amine.[1] The preparation of this compound follows this trusted pathway.

Proposed Synthetic Pathway

The most direct and efficient method for synthesizing the title compound is the nucleophilic substitution reaction between 4-(bromomethyl)benzenesulfonyl chloride and methylamine .

Causality of Experimental Design:

-

Electrophile: 4-(bromomethyl)benzenesulfonyl chloride serves as the electrophile. The sulfur atom of the sulfonyl chloride is highly electron-deficient due to the electronegativity of the attached oxygen and chlorine atoms, making it susceptible to nucleophilic attack.

-

Nucleophile: Methylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom initiating the reaction.

-

Acid Scavenger: The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the methylamine reactant, which would render it non-nucleophilic, a non-nucleophilic base such as pyridine or triethylamine is added to the reaction mixture to act as an acid scavenger.[1]

Caption: General workflow for the synthesis of this compound.

Exemplary Experimental Protocol

This protocol is adapted from standard procedures for sulfonamide synthesis.[1][4]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C using an ice bath.

-

Nucleophilic Addition: Slowly add a solution of methylamine (1.1 equivalents) in DCM to the cooled reaction mixture dropwise over 15-20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white to off-white solid.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature. It serves as a powerful tool for medicinal chemists to introduce the N-methyl-p-toluenesulfonamide scaffold into target molecules.

-

Reactive Handle for Alkylation: The bromomethyl group is an excellent electrophilic site for Sₙ2 reactions. It can readily react with nucleophiles such as amines, phenols, thiols, and carbanions, allowing for the covalent attachment of the entire sulfonamide moiety to a larger molecular framework.

-

Pharmacophore Installation: Sulfonamides are privileged structures in drug design, known to interact with various biological targets, most notably carbonic anhydrases and the dihydropteroate synthase (DHPS) pathway in bacteria.[1] This compound provides a direct route to incorporate this key pharmacophore.

-

Intermediate for Library Synthesis: Its dual reactivity makes it an ideal building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.

Caption: Role as a bifunctional building block in molecular synthesis.

Spectroscopic Characterization (Predicted)

While a specific, published spectrum for this exact compound was not found in the initial search, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[5][6]

| Proton (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-CH ₃ | ~2.4 - 2.8 | Singlet (s) | Methyl group attached to the nitrogen atom. |

| CH ₂-Br | ~4.5 - 4.7 | Singlet (s) | Methylene protons adjacent to bromine. |

| Aromatic H | ~7.4 - 7.9 | Two Doublets (d) | Typical AA'BB' pattern for a 1,4-disubstituted ring. |

-

¹³C NMR: Expected signals would include peaks for the N-methyl carbon (~21-25 ppm), the bromomethyl carbon (~30-35 ppm), and four distinct signals in the aromatic region (~127-145 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would be present for the S=O stretching of the sulfonamide group (two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹), N-H stretching (if any secondary amine is present as an impurity), C-H aromatic and aliphatic stretching, and C-Br stretching.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3] Its reactivity makes it corrosive and harmful if not managed correctly.

| Hazard Class | Information |

| GHS Pictogram | Corrosion, Acute Toxicity |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.[3] H314: Causes severe skin burns and eye damage.[3] |

| Precautionary Statements | P260: Do not breathe dust.[3] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling:

-

Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE) is mandatory: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7]

-

Avoid creating dust and avoid all contact with skin, eyes, and clothing.[7][8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

The recommended storage temperature is between 2-8°C.[3]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[3]

Disposal:

-

Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Conclusion

This compound is a high-value reagent for chemical synthesis and pharmaceutical research. Its defined structure, predictable reactivity, and the inherent biological relevance of its sulfonamide core make it an indispensable tool for developing novel molecular entities. A thorough understanding of its properties, combined with strict adherence to safety and handling protocols, is essential for leveraging its full potential in the laboratory.

References

- Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- 4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+%. ChemicalBook.

- SAFETY D

- 148459-00-1 | this compound. BLD Pharm.

- SAFETY D

- A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. The Royal Society of Chemistry.

- SAFETY D

- The Role of 4-Bromo-N-phenylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide. Benchchem.

- P-TOLUENESULFONANILIDE(68-34-8) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14 | 148459-00-1 [chemicalbook.com]

- 3. 148459-00-1|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. P-TOLUENESULFONANILIDE(68-34-8) 1H NMR [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

4-(Bromomethyl)-N-methylbenzenesulfonamide chemical structure and synthesis

An In-depth Technical Guide to 4-(Bromomethyl)-N-methylbenzenesulfonamide: Structure, Synthesis, and Applications

Introduction

This compound is a key organic intermediate possessing a versatile bifunctional structure. It incorporates both a reactive bromomethyl group, susceptible to nucleophilic substitution, and a sulfonamide moiety, a well-established pharmacophore in medicinal chemistry. This unique combination makes it a valuable building block for the synthesis of a wide range of complex molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols with mechanistic insights, and a summary of its applications for researchers and scientists in the field.

Chemical Structure and Properties

The structural foundation of this compound is a benzene ring substituted at the 1 and 4 positions. The sulfonamide group (-SO₂NHCH₃) is attached at one end, and the bromomethyl group (-CH₂Br) at the other.

Key Identifiers:

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 358.2 ± 44.0 °C (Predicted) | [1] |

| Density | 1.558 g/cm³ (Predicted) | [1] |

| pKa | 11.29 ± 0.30 (Predicted) | [1] |

| Storage | 2-8°C, Inert atmosphere | [1][2] |

Synthesis Methodologies

The synthesis of this compound can be approached via two primary routes, each with distinct advantages. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Two-Step Synthesis from p-Toluenesulfonyl Chloride

This is a robust and commonly employed method that begins with a commercially available starting material. It involves the formation of the sulfonamide bond followed by a selective bromination of the benzylic methyl group.

Diagram: Workflow for Two-Step Synthesis

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of N-Methyl-p-toluenesulfonamide

The initial step is the nucleophilic substitution reaction between p-toluenesulfonyl chloride and methylamine.[3] The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

-

Causality of Experimental Choices:

-

Base: A base such as pyridine or N,N-Diisopropylethylamine (DIPEA) is essential. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[4][5] Neutralizing the acid prevents the protonation of the methylamine nucleophile, which would otherwise render it unreactive.

-

Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves the reactants.[5]

-

Experimental Protocol: N-Methyl-p-toluenesulfonamide Synthesis

-

To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (2.95 mmol).[5]

-

Slowly add 4-bromobenzenesulfonyl chloride (0.98 mmol) to the mixture.[5]

-

Stir the reaction continuously for 16 hours at room temperature.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Upon completion, quench the reaction with deionized water and extract the product with DCM.[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-methyl-4-bromobenzenesulfonamide.[5] Note: This protocol uses 4-bromobenzenesulfonyl chloride as an example; a similar procedure is followed with p-toluenesulfonyl chloride.

Step 2: Bromination of N-Methyl-p-toluenesulfonamide

The second step is the selective bromination of the methyl group on the aromatic ring. This is typically achieved via a free-radical mechanism.

-

Causality of Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine radicals, which minimizes side reactions like aromatic ring bromination.[6][7]

-

Radical Initiator: The reaction requires an initiator to generate the initial radicals. This can be a chemical initiator like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), or it can be initiated by UV light.[7] The initiator homolytically cleaves to form radicals, which then propagate the chain reaction.

-

Solvent: An inert solvent that is stable under radical conditions, such as carbon tetrachloride (CCl₄), is typically used.[6]

-

Experimental Protocol: Bromination

-

Reflux a mixture of p-toluenesulfonyl chloride (0.52 mol), N-bromosuccinimide (0.62 mol), and benzoyl peroxide (5 g) in carbon tetrachloride (500 ml) for one hour.[6]

-

Filter the mixture to remove succinimide.

-

Concentrate the filtrate in vacuo.[6]

-

Purify the resulting residue, which is the brominated product, by trituration with petroleum ether or column chromatography.

Route 2: Single-Step Synthesis from 4-(Bromomethyl)benzenesulfonyl Chloride

An alternative and more direct route involves the reaction of commercially available 4-(bromomethyl)benzenesulfonyl chloride with methylamine. This pathway is more convergent but relies on the availability of the more complex starting material.

-

Causality of Experimental Choices:

-

The mechanism is analogous to Step 1 of Route 1: a nucleophilic attack by methylamine on the sulfonyl chloride.[4] The same considerations regarding the use of a base and an appropriate solvent apply. This method is advantageous as it avoids the separate, and sometimes harsh, radical bromination step.

-

Experimental Protocol: Single-Step Synthesis

-

Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1 equiv.) in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Add methylamine (1.2 equiv.) and a non-nucleophilic base like triethylamine (1.4 equiv.) to the solution.[8]

-

Allow the mixture to stir and warm to room temperature over several hours.[8]

-

After the reaction is complete (monitored by TLC), perform an aqueous workup by adding water and extracting the product with an organic solvent.[8]

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.[8]

-

Purify the crude product by column chromatography to obtain pure this compound.[8]

Applications in Research and Drug Development

The sulfonamide group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[4] The bromomethyl group serves as a reactive handle, allowing for the covalent attachment of this sulfonamide-containing scaffold to other molecules of interest.

This compound is therefore a valuable precursor for synthesizing:

-

Enzyme Inhibitors: The sulfonamide moiety can mimic the transition state of enzymatic reactions, making it a key component in the design of various inhibitors.

-

Receptor Antagonists: The related compound, 4-(bromomethyl)benzenesulfonyl chloride, is used to synthesize potent inhibitors of the CXCR4 receptor, which is implicated in cancer metastasis.[9]

-

Novel Therapeutic Agents: Its structure allows for its incorporation into larger molecules to modulate properties like solubility, cell permeability, and target binding affinity.

Conclusion

This compound is a strategically important synthetic intermediate. Understanding its structure and the nuances of its synthesis is crucial for chemists engaged in organic synthesis and medicinal chemistry. The detailed protocols and mechanistic discussions provided in this guide offer a solid foundation for the efficient and logical synthesis of this versatile compound, enabling its application in the development of novel chemical entities.

References

-

Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH. (n.d.). National Center for Biotechnology Information.

-

4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

-

4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14 | 148459-00-1. (n.d.). ChemicalBook.

-

SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

-

4-(Bromomethyl)benzenesulfonamide | C7H8BrNO2S | CID 13154500. (n.d.). PubChem.

-

4-BROMO-N-METHYL-BENZENESULFONAMIDE | 703-12-8. (n.d.). ChemicalBook.

-

Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. (n.d.). PrepChem.com.

-

148459-00-1|this compound|BLD Pharm. (n.d.). BLD Pharm.

-

Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). DergiPark.

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.

-

N-Methyl-p-toluenesulfonamide 98 640-61-9. (n.d.). Sigma-Aldrich.

-

4-(Bromomethyl)benzenesulfonyl chloride 95 66176-39-4. (n.d.). Sigma-Aldrich.

-

N-Methyl-p-toluenesulfonamide | C8H11NO2S | CID 12543. (n.d.). PubChem.

-

4-Bromo-N-methylbenzenesulfonamide | CAS 703-12-8 | SCBT. (n.d.). Santa Cruz Biotechnology.

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2018). MDPI.

-

(PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. (2010). ResearchGate.

-

Benzenesulfonamide, N-bromo-4-methyl- | C7H8BrNO2S | CID 10880221. (n.d.). PubChem.

-

Bromination of methyl group bound to aromatic ring. (1996). Google Patents.

-

4-(Bromomethyl)benzenesulfonyl chloride 95 66176-39-4. (n.d.). Sigma-Aldrich.

-

Sonochemical bromination of acetophenones using p-toluenesulfonic acid±N-bromosuccinimide. (2002). ResearchGate.

Sources

- 1. 4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14 | 148459-00-1 [chemicalbook.com]

- 2. 148459-00-1|this compound|BLD Pharm [bldpharm.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-BROMO-N-METHYL-BENZENESULFONAMIDE | 703-12-8 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 4-(Bromomethyl)benzenesulfonyl chloride 95 66176-39-4 [sigmaaldrich.com]

The Alchemists' Edge: A Technical Guide to the Covalent Mechanism of 4-(Bromomethyl)-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential mechanism of action of 4-(Bromomethyl)-N-methylbenzenesulfonamide. While direct biological studies on this specific compound are not extensively documented in publicly available literature, its chemical architecture strongly suggests a mechanism rooted in covalent modification of biological macromolecules. This guide will deconstruct the molecule's structural components, elucidate the principles of covalent inhibition, identify probable amino acid targets, and explore the potential therapeutic landscapes where such a mechanism is paramount. By synthesizing information from related chemical entities and established principles of medicinal chemistry, this document serves as a foundational resource for researchers investigating or utilizing this compound and analogous covalent modifiers.

I. Introduction: The Covalent Paradigm

In the landscape of modern drug discovery, the deliberate design of covalent inhibitors has re-emerged as a powerful strategy to achieve enhanced potency, prolonged duration of action, and improved selectivity.[1] Unlike their non-covalent counterparts that rely on reversible binding equilibria, covalent inhibitors form a stable, chemical bond with their target protein, leading to essentially irreversible inhibition.[1] This approach can be particularly advantageous for targeting proteins with shallow binding pockets or for overcoming drug resistance mechanisms.

This compound is a molecule of significant interest within this paradigm. Its structure marries a benzenesulfonamide core, a privileged scaffold in medicinal chemistry, with a highly reactive bromomethyl group. This "warhead" is poised for nucleophilic attack, earmarking the compound as a potential covalent modifier of biological targets. While often utilized as a reactive intermediate in the synthesis of more complex molecules, such as inhibitors of the C-X-C chemokine receptor type 4 (CXCR4), its intrinsic reactivity warrants a thorough examination of its potential direct biological effects.[2][3]

II. Molecular Architecture and Chemical Reactivity

The key to understanding the mechanism of action of this compound lies in its two principal components: the benzenesulfonamide scaffold and the bromomethyl "warhead".

-

The Benzenesulfonamide Scaffold: This moiety is a well-established pharmacophore found in a multitude of approved drugs, including diuretics, antidiabetic agents, and anticancer therapies. Its primary role is often to orient the molecule within a protein's binding site through non-covalent interactions such as hydrogen bonding and van der Waals forces. The N-methyl substitution can influence solubility and metabolic stability.

-

The Bromomethyl "Warhead": The bromomethyl group attached to the benzene ring is the engine of covalent modification. The benzylic position of the bromine atom renders it highly susceptible to nucleophilic substitution reactions (SN1 and SN2).[4][5] The departure of the bromide leaving group is facilitated by the stability of the resulting benzylic carbocation, which is stabilized by resonance with the aromatic ring.[4] This inherent reactivity makes the bromomethyl group an effective electrophile for forming covalent bonds with nucleophilic residues on proteins.

III. The Mechanism of Covalent Modification

The central hypothesis for the mechanism of action of this compound is the irreversible alkylation of nucleophilic amino acid residues within a protein's binding pocket. This process can be conceptualized in two steps:

-

Non-covalent Binding: Initially, the molecule likely forms a reversible encounter complex with its target protein. The benzenesulfonamide portion of the molecule guides and anchors it into a specific binding site through non-covalent interactions.

-

Irreversible Covalent Bonding: Once optimally positioned, the electrophilic bromomethyl group is presented to a nearby nucleophilic amino acid residue. The subsequent nucleophilic attack on the benzylic carbon results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the protein.

This covalent modification can lead to a variety of functional consequences, including:

-

Direct inhibition of enzymatic activity: By modifying a key catalytic residue.

-

Allosteric modulation: By altering the protein's conformation.

-

Disruption of protein-protein interactions: By blocking a critical binding interface.

IV. Potential Biological Targets: A Nucleophilic Landscape

The specificity of a covalent inhibitor is determined by both the non-covalent recognition of the target's binding site and the presence of a suitably positioned and reactive nucleophile. Several amino acid residues possess side chains capable of acting as nucleophiles for alkylation by the bromomethyl group.

Cysteine: The Preeminent Target

The thiol group of cysteine is the most nucleophilic amino acid side chain under physiological conditions and is a common target for covalent inhibitors.[6][7] The reaction with the bromomethyl group would proceed via an S-alkylation to form a stable thioether linkage.

Histidine: An Untapped Opportunity

The imidazole side chain of histidine is another potent nucleophile, particularly when deprotonated.[8][9] Alkylation of a histidine residue by the bromomethyl group would result in a stable covalent bond with one of the imidazole nitrogen atoms. Targeting histidine is an emerging area in covalent drug design.[8]

Other Potential Nucleophilic Targets

While cysteine and histidine are the most likely targets, other amino acid residues could potentially be alkylated, albeit generally with lower reactivity:

-

Lysine: The ε-amino group of lysine is a primary amine and can act as a nucleophile.

-

Methionine: The sulfur atom of the thioether side chain of methionine can be alkylated.

-

Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues are generally less nucleophilic but can be targeted under certain conditions.[8]

-

Aspartate and Glutamate: The carboxylate side chains of these acidic residues can also act as nucleophiles.

V. Potential Therapeutic Applications

The benzenesulfonamide scaffold is a versatile starting point for targeting a wide range of proteins. The addition of a covalent mechanism of action can enhance the therapeutic potential in several areas.

Kinase Inhibition

Many kinase inhibitors incorporate a sulfonamide moiety. Covalent kinase inhibitors have proven to be highly effective in oncology, with several approved drugs targeting non-catalytic cysteine residues within the kinase domain.[1][10] A this compound-based inhibitor could potentially target a cysteine or other nucleophilic residue in the ATP-binding site of a protein kinase, leading to irreversible inhibition of its signaling pathway.

Chemokine Receptor Modulation

As previously mentioned, 4-(bromomethyl)benzenesulfonamide has been used as a synthetic precursor for CXCR4 inhibitors.[2] CXCR4 is a G-protein coupled receptor that plays a crucial role in cancer metastasis and HIV entry into cells.[11] A covalent inhibitor targeting a nucleophilic residue in the CXCR4 binding pocket could offer a prolonged and potent blockade of its function.

Experimental Protocols

Protocol 1: Synthesis of a CXCR4 Inhibitor Precursor

This protocol outlines a general procedure for the synthesis of a key intermediate in the development of benzenesulfonamide-based CXCR4 inhibitors, as adapted from the literature.[2]

Materials:

-

4-(bromomethyl)benzene-1-sulfonyl chloride

-

Appropriate secondary amine (e.g., N-methyl-2-pyridinemethanamine)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 4-(bromomethyl)benzene-1-sulfonyl chloride (1 equivalent) in DCM to a concentration of 0.1 M.

-

Add the desired secondary amine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-18 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Separate the organic layer and dry it over anhydrous MgSO4.

-

Filter the mixture and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Protocol 2: In Vitro Covalent Binding Assay (Conceptual)

This conceptual protocol describes a method to assess the covalent binding of this compound to a target protein using mass spectrometry.

Materials:

-

Purified target protein (e.g., a kinase or receptor)

-

This compound

-

Assay buffer (e.g., PBS or Tris-HCl at physiological pH)

-

Mass spectrometer (e.g., ESI-Q-TOF)

Procedure:

-

Incubate the target protein at a known concentration with an excess of this compound in the assay buffer.

-

Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at a controlled temperature (e.g., 37°C).

-

Quench the reaction at each time point (e.g., by adding a large excess of a small molecule thiol like glutathione).

-

Desalt the protein samples to remove excess inhibitor and salts.

-

Analyze the protein samples by mass spectrometry to determine the mass of the protein.

-

An increase in the protein mass corresponding to the molecular weight of the inhibitor fragment indicates covalent modification.

VI. Conclusion and Future Directions

This compound is a molecule with a clear potential to act as a covalent inhibitor through the alkylation of nucleophilic amino acid residues. While its primary current use may be as a reactive building block in organic synthesis, its inherent reactivity suggests that it, or its derivatives, could be developed as potent and selective therapeutic agents. The principles outlined in this guide provide a framework for the rational design and investigation of such compounds.

Future research should focus on identifying the specific protein targets of this compound and its analogs. Proteomic techniques such as activity-based protein profiling (ABPP) could be employed to identify a broad spectrum of potential targets in a cellular context. Subsequent biochemical and structural studies would be necessary to validate these targets and to elucidate the precise mechanism of covalent modification. The continued exploration of covalent inhibitors holds immense promise for the development of next-generation therapeutics with improved efficacy and durability.

VII. References

-

Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]

-

Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to rational design. Drug Discovery Today, 20(9), 1061-1073.

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.

-

An, H., et al. (2012). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 844-848. [Link]

-

A perspective on covalent inhibitors: research and development trends of warheads and targets. (2023). ChemRxiv. [Link]

-

Ward, R. A., & Beke, L. (2020). Covalent drugs targeting histidine – an unexploited opportunity?. RSC Medicinal Chemistry, 11(10), 1109-1110. [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. [Link]

-

Hatse, S., et al. (2005). A novel class of non-peptidic, small-molecule CXCR4 antagonists. FEBS Letters, 579(28), 6363-6368.

-

Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (2021). ACS Publications. [Link]

-

Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors | Request PDF. (2021). ResearchGate. [Link]

-

Selenomethionine as an Expressible Handle for Bioconjugations. (2018). ChemRxiv. [Link]

-

Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity. (2024). MDPI. [Link]

-

Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. (2020). Journal of Medicinal Chemistry. [Link]

-

Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Pearson+. [Link]

-

Protein tyrosine phosphatase inactivation by electrophilic tyrosine modification. (2023). Chemical Science. [Link]

-

Covalent drugs targeting histidine – An unexploited opportunity? | Request PDF. (2020). ResearchGate. [Link]

-

Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. (2022). MDPI. [Link]

-

Small Molecule Inhibitors of CXCR4. (2013). PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 6. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Covalent drugs targeting histidine – an unexploited opportunity? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity of 4-(Bromomethyl)-N-methylbenzenesulfonamide with Nucleophiles

This guide is intended for researchers, scientists, and drug development professionals. It is crafted from a perspective of deep-seated expertise, aiming not just to present protocols but to elucidate the underlying chemical principles that govern the reactivity of 4-(bromomethyl)-N-methylbenzenesulfonamide. The methodologies described herein are designed to be self-validating, providing a robust framework for predictable and reproducible outcomes in your synthetic endeavors.

Part 1: Introduction to this compound

Molecular Structure and Physicochemical Properties

This compound is a bifunctional organic compound featuring a reactive benzylic bromide and a sulfonamide moiety. This unique combination of functional groups makes it a valuable reagent in various synthetic applications.

Caption: Molecular structure of this compound.

The key reactive center for nucleophilic attack is the benzylic carbon, which is rendered electrophilic by the attached bromine atom, a good leaving group. The sulfonamide group, being electron-withdrawing, can influence the reactivity of the benzylic bromide.

Significance in Organic Synthesis and Drug Discovery

The this compound scaffold is of significant interest in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The ability to introduce this scaffold onto various molecules through the reactive bromomethyl group allows for the synthesis of diverse compound libraries for drug discovery. Furthermore, the benzylic position serves as a versatile handle for further chemical modifications.

Overview of Reactivity: The Benzylic Bromide System

Benzylic halides, such as this compound, are particularly reactive towards nucleophilic substitution.[3] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize both the transition state in an S(N)2 reaction and the carbocation intermediate in an S(_N)1 reaction. This dual stabilization means that both mechanistic pathways are accessible, and the predominant mechanism will be dictated by the specific reaction conditions.

Part 2: Mechanistic Considerations in Nucleophilic Substitution

The reaction of this compound with nucleophiles can proceed through two primary mechanistic pathways: S(_N)1 and S(_N)2. Understanding the factors that favor one pathway over the other is crucial for controlling the outcome of the reaction.

The S(_N)1 and S(_N)2 Pathways: A Dichotomy in Reactivity

Caption: Comparison of S(_N)2 and S(_N)1 reaction pathways.

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs.[4] This backside attack leads to an inversion of stereochemistry if the carbon is chiral. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Favorable Conditions for S(_N)2:

-

Strong, non-bulky nucleophiles: Potent nucleophiles are required to efficiently attack the electrophilic carbon.

-

Polar aprotic solvents: Solvents like DMF, DMSO, and acetonitrile are ideal as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

-

Lower temperatures: Higher temperatures can favor elimination reactions as a competing pathway.

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate.

Favorable Conditions for S(_N)1:

-

Weak nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less critical.

-

Polar protic solvents: Solvents like water, alcohols, and carboxylic acids can stabilize the carbocation intermediate through solvation.

-

Higher temperatures: Increased thermal energy can facilitate the breaking of the C-Br bond.

Influence of the 4-(N-methylbenzenesulfonamide) Moiety on Reactivity

The N-methylbenzenesulfonamide group at the para position of the benzene ring exerts a significant influence on the reactivity of the benzylic bromide.

The sulfonamide group is strongly electron-withdrawing. This deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly for this context, it can influence the stability of the benzylic carbocation. The electron-withdrawing nature of the sulfonamide group will destabilize a developing positive charge at the benzylic position, thereby disfavoring the S(_N)1 pathway. Conversely, for an S(_N)2 reaction, the electron-withdrawing effect can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction.

The N-methylbenzenesulfonamide group is relatively bulky. However, being in the para position, its steric hindrance to the backside attack required for an S(_N)2 reaction at the benzylic carbon is minimal.

Factors Governing the Reaction Pathway

The choice between an S(N)1 and S(_N)2 pathway is a delicate balance of several factors. For this compound, being a primary benzylic halide, the S(_N)2 pathway is generally favored, especially with strong nucleophiles.

| Factor | Favors S(_N)1 | Favors S(_N)2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., EtOH, H₂O) | Polar Aprotic (e.g., acetone, DMF) |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

Part 3: Reactivity with Common Nucleophiles: A Practical Guide

The following sections provide an overview of the reactivity of this compound with common classes of nucleophiles and illustrative experimental protocols.

N-Nucleophiles (Amines)

Primary and secondary amines are good nucleophiles that readily react with this compound to form the corresponding N-alkylated products.[5][6]

The reaction typically proceeds via an S(_N)2 mechanism. A base, such as triethylamine or potassium carbonate, is often added to neutralize the HBr formed during the reaction.[7]

A common side reaction with primary amines is over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[6] To minimize this, it is advisable to use an excess of the primary amine.

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the amine (1.2 equivalents) in the chosen solvent, add the base (1.5 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC.

-

After completion, if K₂CO₃ was used, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate or the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography on silica gel.

Caption: Workflow for the synthesis of N-substituted derivatives.

S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles, especially in their deprotonated thiolate form, and react efficiently with this compound.[8]

The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate. The reaction proceeds rapidly via an S(_N)2 mechanism to form thioethers.

Thiols are generally more nucleophilic than alcohols or amines under neutral or basic conditions, allowing for a high degree of chemoselectivity.

Materials:

-

This compound

-

Thiol

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the thiol (1.1 equivalents) in the chosen solvent, add the base (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate solution.

-

Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench with water if NaH was used.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to obtain the crude thioether.

-

Purify by column chromatography on silica gel.

O-Nucleophiles (Alcohols and Carboxylates)

Alcohols and carboxylic acids are generally weaker nucleophiles than amines or thiols and often require stronger bases and more forcing conditions to react.

To achieve efficient reaction, alcohols are typically deprotonated with a strong base like sodium hydride to form the more nucleophilic alkoxide. Carboxylic acids are deprotonated with a milder base like potassium carbonate to form the carboxylate.

The choice of base is critical to avoid competing elimination reactions, especially with secondary or tertiary alcohols.

Materials:

-

This compound

-

Alcohol or Carboxylic Acid

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the alcohol or carboxylic acid (1.1 equivalents) in the chosen solvent, add the appropriate base (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in the same solvent.

-

Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.

-

After completion, carefully quench the reaction with water if NaH was used.

-

Concentrate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography on silica gel.

Part 4: Quantitative Analysis and Data Presentation

Comparative Reactivity Table (Illustrative)

| Nucleophile (Class) | General Reactivity | Typical Conditions | Potential Issues |

| Thiolate (S) | Very High | Base (e.g., K₂CO₃), RT | Oxidation of thiol |

| Amine (N) | High | Base (e.g., Et₃N), RT to 50°C | Over-alkylation |

| Alkoxide (O) | Moderate | Strong Base (e.g., NaH), RT to 70°C | Elimination |

| Carboxylate (O) | Moderate | Base (e.g., K₂CO₃), 50-80°C | Slower reaction rates |

| Enolate (C) | Variable | Strong Base (e.g., LDA), Low Temp | Competing side reactions |

Troubleshooting Common Issues in Nucleophilic Substitution Reactions

-

Low or No Reactivity:

-

Cause: Weak nucleophile, inactive catalyst, or low temperature.

-

Solution: Use a stronger nucleophile (e.g., deprotonate with a stronger base), increase the temperature, or use a more polar aprotic solvent.

-

-

Formation of Side Products:

-

Cause: Competing elimination reactions, or over-alkylation.

-

Solution: Use a less sterically hindered base, lower the reaction temperature, or use an excess of the nucleophile (for over-alkylation).

-

-

Poor Solubility:

-

Cause: The reactants may not be fully dissolved in the chosen solvent.

-

Solution: Select a solvent in which all reactants are soluble at the reaction temperature. Sonication can sometimes help to dissolve solids.[9]

-

Part 5: Conclusion and Future Outlook

This compound is a versatile and reactive building block for the synthesis of a wide range of functionalized molecules. Its reactivity is dominated by the benzylic bromide, which readily undergoes nucleophilic substitution with a variety of nucleophiles. While the S(_N)2 pathway is generally favored, the reaction outcome can be tuned by careful selection of the nucleophile, solvent, and temperature. The insights and protocols provided in this guide offer a solid foundation for the successful application of this valuable reagent in research and development. Future work in this area could involve detailed kinetic studies to precisely quantify the influence of the N-methylbenzenesulfonamide moiety on the reactivity and to further optimize reaction conditions for specific applications.

Part 6: References

-

Stenfors, B., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 168-176. [Link]

-

Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

-

Di, V., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

-

Hosseini-Zare, M. S., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2132. [Link]

-

Um, I. H., et al. (2007). Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines. The Journal of Organic Chemistry, 72(22), 8541-8546. [Link]

-

Gao, J., et al. (2005). Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. Journal of the American Society for Mass Spectrometry, 16(11), 1849-1856. [Link]

-

Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(9), 3329-3342. [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. In Chemistry LibreTexts. [Link]

-

Jim, (2018). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. [Link]

-

Lee, H. W., et al. (2000). Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Bulletin of the Korean Chemical Society, 21(3), 335-339. [Link]

-

Parvez, S., et al. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Redox Biology, 6, 328-341. [Link]

-

Asymmetric Matt. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Amines as Nucleophiles. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-N-methylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Bromomethyl)-N-methylbenzenesulfonamide is a key bifunctional building block in medicinal chemistry and organic synthesis, valued for its ability to introduce a reactive benzylic bromide alongside a sulfonamide moiety. A comprehensive understanding of its solubility in organic solvents is critical for reaction optimization, purification, formulation, and overall process development. This technical guide provides a framework for understanding and determining the solubility of this compound. While extensive quantitative solubility data is not widely published, this guide equips researchers with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to perform these crucial measurements. We will delve into the physicochemical properties of the target compound, the thermodynamic principles governing dissolution, and a robust, step-by-step protocol for the experimental determination of thermodynamic solubility.

Introduction: The Critical Role of Solubility in Synthesis and Development

In the realm of drug discovery and chemical synthesis, solubility is not merely a physical constant; it is a pivotal parameter that dictates the feasibility and efficiency of numerous processes. For a compound like this compound, which often serves as a starting material or intermediate, its solubility profile influences:

-

Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the concentration of the reactants in the solvent. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification Strategies: Techniques such as crystallization, a cornerstone of purification for solid compounds, are entirely dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation and Drug Delivery: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability.[1] Understanding solubility in various excipients and solvent systems is crucial for developing effective drug delivery systems.

-

Process Safety and Scalability: A thorough understanding of solubility is essential for designing safe and scalable synthetic processes, preventing issues such as precipitation in transfer lines or reactors.

This guide, therefore, aims to provide a comprehensive resource for researchers working with this compound, enabling them to make informed decisions regarding solvent selection and to generate reliable solubility data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for interpreting its solubility behavior. This compound is a white to off-white solid.[2] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H10BrNO2S | [2] |

| Molecular Weight | 264.14 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 148459-00-1 | [2] |

| Predicted Boiling Point | 358.2 ± 44.0 °C | [2] |

| Predicted Density | 1.558 g/cm³ | [2] |

| Predicted pKa | 11.29 ± 0.30 | [2] |

The presence of a polar sulfonamide group, capable of acting as a hydrogen bond acceptor and a weak donor, alongside a relatively nonpolar aromatic ring and a reactive benzylic bromide, suggests a nuanced solubility profile. It is expected to exhibit moderate solubility in polar aprotic and some polar protic solvents, with limited solubility in nonpolar hydrocarbons.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid, such as this compound, into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be understood by dissecting it into two key steps, as illustrated in the thermodynamic cycle below.[3][4]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. 4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14 | 148459-00-1 [chemicalbook.com]

- 3. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

4-(Bromomethyl)-N-methylbenzenesulfonamide as a chemical intermediate

An In-depth Technical Guide to 4-(Bromomethyl)-N-methylbenzenesulfonamide as a Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal bifunctional chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's physicochemical properties, provides a detailed and robust synthesis protocol, and explores its core reactivity. Furthermore, it highlights its practical application in the elaboration of molecular scaffolds, outlines essential analytical methods for quality control, and summarizes critical safety and handling information. As a versatile building block, this compound features a highly reactive benzylic bromide for nucleophilic substitution and a stable N-methylsulfonamide moiety, a common pharmacophore in medicinal chemistry. This guide is designed to serve as an expert resource, grounding theoretical principles in practical, field-proven insights to enable its effective use in the laboratory.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature.[1] Its structure combines a potent electrophilic center (the benzylic bromide) with a metabolically robust and polar sulfonamide group, making it a highly valuable and versatile reagent in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 148459-00-1 | [1][2] |

| Molecular Formula | C₈H₁₀BrNO₂S | [1][2] |

| Molecular Weight | 264.14 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][2] |

| SMILES | O=S(C1=CC=C(CBr)C=C1)(NC)=O | [2] |

| InChI Key | PBYWHBSSCUIMDP-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved from commercially available starting materials. The most direct and reliable route involves the reaction of 4-(bromomethyl)benzenesulfonyl chloride with methylamine.

Causality Behind Experimental Choices

This synthetic approach is favored for several reasons:

-

Convergent Strategy: It builds the final molecule by joining two key fragments, which is often more efficient than functionalizing a pre-formed scaffold.

-

High Reactivity: The sulfonyl chloride is highly electrophilic and reacts readily with primary amines like methylamine.

-

Byproduct Management: The reaction generates hydrochloric acid (HCl), which is easily neutralized by adding a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), driving the reaction to completion.

Detailed Experimental Protocol: Synthesis

Reaction: 4-(bromomethyl)benzenesulfonyl chloride + methylamine → this compound

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.2 M.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction between the sulfonyl chloride and the amine.

-

Base Addition: Add a non-nucleophilic tertiary amine base, such as triethylamine (1.2 eq), to the solution.

-

Nucleophile Addition: Slowly add a solution of methylamine (1.1 eq, typically as a solution in THF or water) via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification Protocol

The crude product can be purified by one of two methods, depending on the scale and required purity:

-

Recrystallization: For larger scales, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is effective for obtaining high-purity material.

-

Silica Gel Chromatography: For smaller scales or to remove closely related impurities, column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is typically effective.

Caption: A typical laboratory workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Insights

The utility of this intermediate stems from its two distinct functional domains: the electrophilic benzylic bromide and the stable sulfonamide tail.

The Electrophilic Benzylic Carbon

The primary site of reactivity is the bromomethyl group. As a benzylic bromide, it is a potent electrophile for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[3] The benzylic position enhances reactivity because the adjacent aromatic ring stabilizes the charge development in the Sₙ2 transition state through π-orbital overlap. This makes the bromide an excellent leaving group, readily displaced by a wide range of soft and hard nucleophiles.[4]

Common nucleophiles include:

-

Amines (Primary and Secondary): To form substituted benzylamines.

-

Thiols: To generate thioethers.

-

Alcohols and Phenols: To produce ethers.

-

Carbanions (e.g., enolates, acetylides): For C-C bond formation.[4]

Caption: The generalized Sₙ2 reaction mechanism at the benzylic carbon center.

The N-Methylsulfonamide Moiety

The sulfonamide group is one of the most important functional groups in medicinal chemistry.[5] In this intermediate, the N-methylated sulfonamide is generally unreactive under the conditions used for Sₙ2 displacement. Its key contributions are:

-

Pharmacophore Element: It acts as a strong hydrogen bond acceptor and can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.

-

Structural Scaffold: It provides a rigid, tetravalent linker that projects its substituents in well-defined vectors, which is critical for precise binding to biological targets.

-

Bioisostere: Sulfonamides are often used as bioisosteres for carboxylic acids or amides, offering different electronic and pharmacokinetic profiles.[6]

Application Spotlight: A Workflow for Scaffold Elaboration

A primary application of this compound is in the rapid generation of compound libraries for hit-to-lead campaigns in drug discovery. The following protocol details a representative N-alkylation reaction.

Objective

To synthesize N-benzyl-4-(N-methylsulfamoyl)benzylamine by reacting this compound with benzylamine.

Detailed Experimental Protocol: N-Alkylation

-

Reagent Preparation: In a vial, dissolve this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (1.5 eq). The base is essential for scavenging the HBr that is formed during the reaction.

-

Nucleophile Addition: Add benzylamine (1.1 eq) to the mixture.

-

Reaction: Stir the mixture at room temperature (or gently heat to 40-50°C to accelerate the reaction) for 12-18 hours.

-

Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

-

Workup and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting residue by silica gel chromatography to yield the desired secondary amine product.

-

Caption: Workflow for scaffold elaboration using this compound.

Analytical Quality Control

Rigorous analytical characterization is essential to ensure the identity and purity of the intermediate before its use in subsequent synthetic steps.[7]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to the N-methyl group, the benzylic CH₂Br protons, and the aromatic protons in the correct integration ratios and with expected splitting patterns. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms, including the benzylic carbon, aromatic carbons, and the N-methyl carbon. |

| LC-MS | Identity & Purity Check | A major peak in the chromatogram corresponding to the product's mass-to-charge ratio (M+H)⁺ or (M+Na)⁺. |

| RP-HPLC | Quantitative Purity Assessment | A primary peak with >95% purity (area percent) under UV detection (typically at 254 nm). |

| FT-IR | Functional Group Analysis | Characteristic stretches for S=O (sulfonamide) and C-Br bonds. |

Environmental, Health, and Safety (EHS) Profile

Proper handling of this compound is critical for laboratory safety. It should only be handled by trained personnel familiar with its potential hazards.

-

Hazard Identification:

-

Signal Word: Warning

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

-

Handling and Personal Protective Equipment (PPE):

-

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10] Recommended storage is at 2-8°C.[2]

-

Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

-

Conclusion

This compound stands out as a high-value chemical intermediate in modern organic synthesis and drug discovery. Its bifunctional nature—a readily displaceable benzylic bromide for molecular elaboration and a stable, pharmaceutically relevant sulfonamide moiety—provides a powerful tool for medicinal chemists. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently and effectively leverage this compound to construct complex molecular architectures and accelerate the development of novel therapeutic agents.

References

-

PubChem. 4-(Bromomethyl)benzenesulfonamide | C7H8BrNO2S | CID 13154500. Available from: [Link]

-

AFG Bioscience. SAFETY DATA SHEET. Available from: [Link]

-

PrepChem.com. Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. Available from: [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available from: [Link]

-

PrepChem.com. Preparation of 4-cyano-N-methyl-N-(2-phenyl-2-propenyl)benzenesulfonamide. Available from: [Link]

-

Synfacts. Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis 2022, 54, 1-1. Available from: [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem. 2020, 11(3), 245-249. Available from: [Link]

-

UCL Discovery. Mechanisms of nucleophilic substitution. Available from: [Link]

-

DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available from: [Link]

-

PubChem. Methyl 4-(bromomethyl)benzenesulfonate | C8H9BrO3S | CID 248912. Available from: [Link]

-

PubChem. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858. Available from: [Link]

-

ResearchGate. (PDF) Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Available from: [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

-

Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions. Available from: [Link]

-

PubMed. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. Angew Chem Int Ed Engl. 2019 Oct 1;58(40):14141-14145. Available from: [Link]

-

PubMed. Reactions of Charged Substrates. 8. The Nucleophilic Substitution Reactions of (4-Methoxybenzyl)dimethylsulfonium Chloride. J Org Chem. 2002 May 3;67(9):2845-51. Available from: [Link]

-

PubChem. 4-amino-3-bromo-N-butyl-N-methylbenzenesulfonamide | C11H17BrN2O2S. Available from: [Link]

-

LinkedIn. Korea FDA just published a compilation of analytical methods document!. Available from: [Link]

-

PMC - NIH. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Sci Rep. 2021 Jan 22;11(1):2155. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. Available from: [Link]

Sources

- 1. 4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14 | 148459-00-1 [chemicalbook.com]

- 2. 148459-00-1|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

- 6. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. afgsci.com [afgsci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-(Bromomethyl)-N-methylbenzenesulfonamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(Bromomethyl)-N-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides a framework for the interpretation of the spectral data, grounded in established principles of organic spectroscopy and data from analogous structures.

Introduction

This compound is a bifunctional organic molecule containing a reactive bromomethyl group and a sulfonamide moiety. This combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The bromomethyl group can be readily displaced by nucleophiles, allowing for the introduction of the benzenesulfonamide pharmacophore into a wide range of molecular scaffolds. The N-methylated sulfonamide group can influence the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. Accurate structural elucidation and purity assessment are paramount for its application, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected spectroscopic signatures of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used if solubility in CDCl₃ is limited.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ a standard pulse program with proton decoupling (e.g., zgpg30).

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, and the N-methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-7.9 | Doublet | 2H | Aromatic protons ortho to the sulfonamide group |

| ~ 7.5-7.6 | Doublet | 2H | Aromatic protons ortho to the bromomethyl group |

| ~ 4.9 | Singlet | 1H | Sulfonamide N-H proton (if present and not N-methylated) |

| ~ 4.6 | Singlet | 2H | Bromomethyl (-CH₂Br) protons |

| ~ 2.7 | Singlet | 3H | N-methyl (-NCH₃) protons |

Rationale for Predictions:

-

Aromatic Protons: The protons on the benzene ring will appear as two doublets due to the para-substitution pattern, creating an AA'BB' spin system. The protons ortho to the electron-withdrawing sulfonamide group are expected to be deshielded and appear at a lower field (~7.8-7.9 ppm) compared to the protons ortho to the bromomethyl group (~7.5-7.6 ppm).

-

Bromomethyl Protons: The benzylic protons of the -CH₂Br group are adjacent to an electronegative bromine atom and the aromatic ring, leading to a downfield chemical shift, predicted to be around 4.6 ppm. This will appear as a singlet as there are no adjacent protons.

-

N-Methyl Protons: The protons of the N-methyl group are expected to appear as a singlet at approximately 2.7 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 144 | Quaternary aromatic carbon attached to the sulfonamide group |

| ~ 139 | Quaternary aromatic carbon attached to the bromomethyl group |